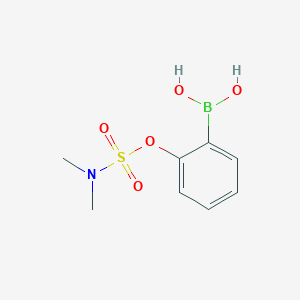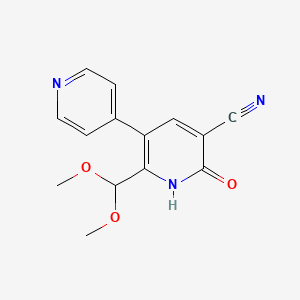
3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” is a synthetic organic compound that belongs to the pyridone family Pyridones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano group: This step may involve nucleophilic substitution reactions using cyanide sources.
Addition of the dimethoxymethyl group: This can be done through alkylation reactions.
Attachment of the pyridyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl or pyridone rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action of “3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The cyano and pyridyl groups could play crucial roles in binding to these targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyano-4-methyl-6-phenyl-2-pyridone: Similar structure with a phenyl group instead of a pyridyl group.
3-Cyano-6-methyl-5-(4-pyridyl)-2-pyridone: Similar structure with a methyl group instead of a dimethoxymethyl group.
Uniqueness
“3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” is unique due to the presence of both the dimethoxymethyl and pyridyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H13N3O3 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
6-(dimethoxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3O3/c1-19-14(20-2)12-11(9-3-5-16-6-4-9)7-10(8-15)13(18)17-12/h3-7,14H,1-2H3,(H,17,18) |
Clave InChI |
ILVVAYZHHQZXFI-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



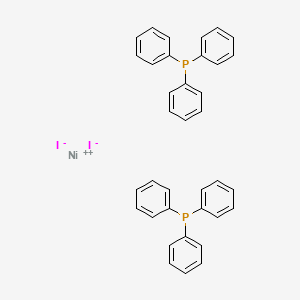
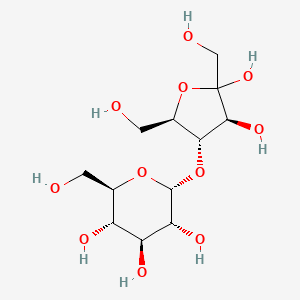
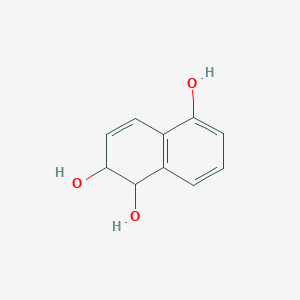
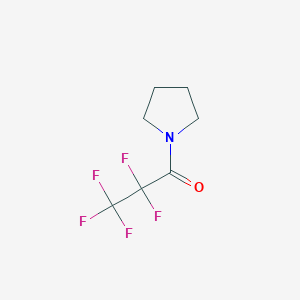
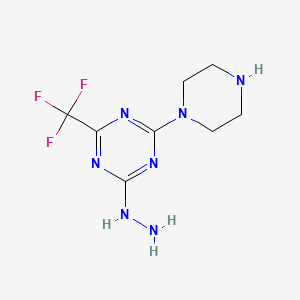
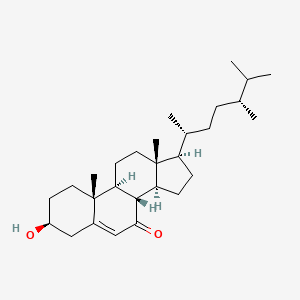

![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)
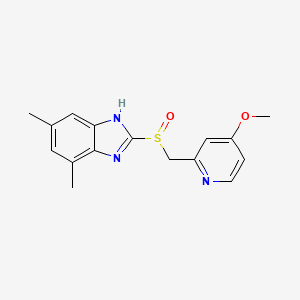
![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)
![2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid](/img/structure/B13414158.png)
